Chalcone derivative 4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methoxypyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-19-14-7-4-10-17-15(14)13(18)9-8-11-5-2-3-6-12(11)16/h2-10H,1H3/b9-8+ |
InChI Key |
ADUCKBZUFASKCP-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications for Chalcone Derivative 4 Analogs
Contemporary Approaches to Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives
The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. Modern adaptations of this classic reaction have been developed to improve its efficiency and sustainability.
Optimized Catalytic Systems for Enhanced Yield and Selectivity (e.g., Green Chemistry Principles)
In the pursuit of environmentally benign synthetic routes, a variety of catalytic systems have been optimized for the Claisen-Schmidt condensation. These systems are designed to maximize yield and selectivity while adhering to the principles of green chemistry. One notable approach involves the use of iodine impregnated over neutral alumina as a catalyst. This system has been shown to be highly effective, producing differently substituted chalcones in yields ranging from 79-95%. A key advantage of this method is its applicability to the single-step condensation of hydroxy-substituted aryl carbonyls, which can be challenging with other methods, to produce polyhydroxychalcones in excellent yields researchgate.net.
Another green approach utilizes bismuth(III)chloride as an eco-friendly and non-toxic catalyst under solvent-free conditions. This protocol is characterized by short reaction times, high yields, and the absence of pollutants researchgate.net. The optimal concentration of BiCl3 was found to be 10 mol% for the condensation of benzaldehyde (B42025) and acetophenone at 140°C researchgate.net.
Furthermore, cesium salts of 12-tungstophosphoric acid have been employed as reusable nanocatalysts for the Claisen-Schmidt condensation under solvent-free conditions. This method is fast, environmentally benign, and offers excellent selectivity for chalcone synthesis. The catalytic activity is directly proportional to the strength and number of surface acid sites on the catalyst mdpi.com.
The use of zinc chloride has also been explored for the synthesis of chalcones, demonstrating another alternative catalytic system ekb.eg. Additionally, the application of bio-organic catalysts like Zn(l-proline)2 in water has been proposed for the one-pot synthesis of functionalized pyrimidines derived from chalcones, highlighting the move towards biocompatible catalytic systems saudijournals.com.
Table 1: Optimized Catalytic Systems for Claisen-Schmidt Condensation
| Catalyst System | Key Features | Yield Range | Reference |
|---|---|---|---|
| Iodine-impregnated neutral alumina | Solvent-free, microwave activation, rapid reaction | 79-95% | researchgate.net |
| Bismuth(III)chloride (BiCl3) | Solvent-free, non-toxic, short reaction time | High | researchgate.net |
| Cesium salts of 12-tungstophosphoric acid | Solvent-free, reusable nanocatalyst, high selectivity | - | mdpi.com |
| Zinc chloride (ZnCl2) | - | - | ekb.eg |
| Zn(l-proline)2 | Aqueous media, one-pot synthesis | - | saudijournals.com |
Solvent-Free and Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, cleaner reactions, and easier work-up researchgate.netnih.gov. When combined with solvent-free conditions, this approach becomes particularly eco-friendly.
The synthesis of chalcones has been successfully achieved using microwave irradiation without any solvent, often in the presence of a solid support or catalyst. For instance, the use of iodine-impregnated neutral alumina under microwave activation allows for the synthesis of various chalcones in less than two minutes with yields between 79% and 95% researchgate.netresearchgate.net. This method is noted for its mild reaction conditions and clean reaction profiles researchgate.net.
Another solvent-free, microwave-assisted method employs anhydrous potassium carbonate (K2CO3) as a catalyst. This approach is considered eco-friendly and economical, avoiding the use of more hazardous bases like NaOH or KOH researchgate.netnih.gov. The combination of microwave heating and solvent-free conditions is particularly suitable for accelerating reactions and obtaining cleaner products researchgate.netnih.gov.
The solid-state reaction, or solvent-free synthesis by grinding, is another green chemistry approach that has been applied to chalcone synthesis. This method involves grinding a benzaldehyde and an acetophenone with a solid base, such as sodium hydroxide, using a mortar and pestle. This technique generally results in high yields and purity of the chalcone products acs.org.
Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Method | Reaction Time | Solvent | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | Often organic solvents | Established methodology |
| Microwave-Assisted Synthesis | Minutes | Solvent-free or green solvents | Rapid, higher yields, cleaner products, energy efficient |
Regioselective Functionalization Strategies for Aromatic Rings in Chalcone Derivative 4 Precursors
The biological activity of chalcones is significantly influenced by the substitution pattern on their aromatic rings. Therefore, regioselective functionalization of the precursor acetophenones and benzaldehydes is a critical step in the synthesis of targeted chalcone analogs.
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a powerful method for introducing an acyl group onto an aromatic ring. By choosing the appropriate aromatic substrate and acylating agent, it is possible to synthesize regioselectively substituted acetophenones. For example, the Friedel-Crafts acylation of a substituted benzene derivative can yield a para-substituted acetophenone, which can then be used in a Claisen-Schmidt condensation to produce a chalcone with a specific substitution pattern on one of its aromatic rings researchgate.netyoutube.com. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3) rsc.orgnih.gov.
Directed Ortho-Lithiation: This strategy allows for the selective functionalization of the ortho position of an aromatic ring that bears a directing metalating group (DMG). The DMG, which typically contains a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of functional groups. This method provides a precise way to synthesize ortho-substituted benzaldehydes or acetophenones, which are key precursors for specifically functionalized chalcones semanticscholar.orgnih.govresearchgate.net.
These regioselective strategies are crucial for creating a library of chalcone derivatives with diverse substitution patterns, enabling detailed structure-activity relationship (SAR) studies.
Synthesis of this compound Hybrids and Conjugates
To explore new chemical space and potentially enhance biological activity, this compound can be hybridized with various heterocyclic moieties or derivatized with other pharmacologically relevant scaffolds.
Incorporation of Heterocyclic Moieties (e.g., 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Thiazole, Pyridine, Quinazolinyl, Sulfonamide)
The incorporation of heterocyclic rings into the chalcone framework is a widely used strategy in medicinal chemistry to generate novel compounds with diverse biological properties.
1,2,4-Oxadiazole: Novel chalcone derivatives containing a 1,2,4-oxadiazole moiety have been designed and synthesized. These hybrids are created by introducing the 1,2,4-oxadiazole fragment into the chalcone skeleton, leading to compounds with potential applications in agriculture as nematicides and antiviral agents semanticscholar.org.
1,3,4-Oxadiazole: A series of 1,3,4-oxadiazole/chalcone hybrids have been synthesized and evaluated for their potential as inhibitors of various cellular signaling pathways. The synthesis often involves the alkylation of an oxadiazole derivative with an acetylated chalcone derivative in the presence of a base like triethylamine (TEA) in acetonitrile ekb.eg.
Thiazole: Chalcone-thiazole hybrids have been developed through a base-catalyzed Claisen-Schmidt condensation reaction between benzamide thiazoyl ketones and various substituted aromatic or heteroaromatic aldehydes. This hybridization aims to combine the pharmacological properties of both the chalcone and thiazole scaffolds researchgate.netresearchgate.net. The synthesis typically involves using ethanol as a solvent and sodium hydroxide as the base researchgate.netresearchgate.net.
Pyridine: Pyridine-based chalcones can be synthesized via an aldol condensation of pyridine-2-carbaldehyde with various acetophenone derivatives in the presence of a base like potassium hydroxide in methanol rsc.org. The resulting chalcones incorporate the pyridine ring, which can influence their physicochemical and biological properties.
Quinazolinyl: Quinazolinone-chalcone hybrids have been synthesized and characterized. These molecules are typically prepared through a multi-step process, culminating in a Claisen-Schmidt condensation to link the quinazolinone and chalcone moieties nih.gov. Another approach involves the alkylation of a 2-mercapto-3-substituted-quinazolin-4-one with an acylated chalcone nih.gov.
Sulfonamide: Hybrid molecules combining the structural features of chalcones and sulfonamides have been synthesized. A common synthetic route involves the Claisen-Schmidt condensation to form the chalcone core, followed by chlorosulfonation and subsequent reaction with an appropriate amine to introduce the sulfonamide group mdpi.com. Another strategy involves the molecular hybridization of a trimethoxy chalcone with a sulfonamide group to generate a series of sulfonamide-chalcones researchgate.net.
Table 3: Synthetic Approaches for Chalcone-Heterocycle Hybrids
| Heterocyclic Moiety | General Synthetic Strategy | Key Reagents/Conditions |
|---|---|---|
| 1,2,4-Oxadiazole | Introduction of the 1,2,4-oxadiazole fragment into the chalcone skeleton. | - |
| 1,3,4-Oxadiazole | Alkylation of an oxadiazole derivative with an acetylated chalcone. | Triethylamine, Acetonitrile |
| Thiazole | Claisen-Schmidt condensation of a thiazoyl ketone with an aldehyde. | NaOH, Ethanol |
| Pyridine | Aldol condensation of pyridine-2-carbaldehyde with an acetophenone. | KOH, Methanol |
| Quinazolinyl | Claisen-Schmidt condensation or alkylation to link the two moieties. | Varies depending on the specific linkage. |
| Sulfonamide | Chlorosulfonation of the chalcone followed by amination. | Chlorosulfonic acid, various amines |
Derivatization with Pharmacologically Relevant Scaffolds and Ligands (e.g., MAMA, BAT, Benzoxazolone)
Further derivatization of this compound can be achieved by introducing other pharmacologically active scaffolds to create novel hybrid molecules.
Benzoxazolone: Chalcone-benzoxazolone hybrids have been synthesized and evaluated for their biological activities. The synthesis of these hybrids can be achieved through various organic reactions that link the chalcone core to the benzoxazolone scaffold.
Extensive literature searches did not yield specific examples of chalcone derivatives hybridized with MAMA (monoamine-monoamide) or BAT (biotin-avidin technology) scaffolds, suggesting that these may be novel or less explored areas of chalcone derivatization.
Click Chemistry Applications in Constructing Complex this compound Architectures
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and reliable strategy for assembling complex molecular structures from simpler modular units. Its high efficiency, specificity, and biocompatibility make it an ideal tool for modifying the chalcone scaffold. This reaction involves the coupling of a terminal alkyne with an azide to form a stable 1,2,3-triazole ring, which acts as a robust linker between the chalcone core and other molecular entities.
Researchers have successfully utilized this approach to synthesize novel chalcone-triazole hybrids. The general strategy involves preparing a chalcone derivative bearing either an alkyne (e.g., a propargyl group) or an azide functionality. This modified chalcone is then "clicked" with a second molecule containing the complementary functional group. This technique has been used to conjugate chalcones with a variety of molecules, including other pharmacophores, biomolecules like sugars, and heterocyclic structures such as quinolines, leading to the creation of elaborate, multifunctional compounds. nih.gov
For instance, vanillin-based chalcones have been tethered to quinoline moieties using a copper-catalyzed click reaction. Similarly, chalcones functionalized with a propargyl group can readily react with various organic azides to yield 1,2,3-triazole-containing chalcone derivatives. nih.gov The cellulose-supported copper nanoparticle system has proven to be a stable, reusable, and chemoselective catalyst for these Huisgen cycloaddition reactions. nih.gov
| Chalcone Precursor | Reactant | Catalyst System | Resulting Architecture |
|---|---|---|---|
| 4-O-propargylated Chalcone | Organic Azides / Benzyl Bromides | Cellulose-supported Copper Nanoparticles | Chalcone-1,2,3-triazole hybrids |
| Propargylated Chalcone | Azide Sugar Derivatives | Copper(I) (CuAAC) | Chalcone-sugar conjugates |
| Vanillin-based Chalcone with Alkyne | 4-azido-7-chloroquinoline | CuSO4·5H2O / Sodium Ascorbate | Chalcone-quinoline hybrids |
Multicomponent Reactions for Efficient Synthesis of this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. While the primary synthesis of the chalcone backbone is dominated by the two-component Claisen-Schmidt condensation, chalcones themselves are highly valuable and versatile synthons (building blocks) in subsequent MCRs to generate a diverse array of complex heterocyclic compounds. journalcra.comijert.orgeurekaselect.com
The reactivity of the α,β-unsaturated carbonyl system in chalcones, which features two electrophilic centers, allows them to participate in various cycloaddition and conjugate addition reactions. eurekaselect.comscispace.comresearchgate.net This property is exploited in one-pot syntheses to construct five-, six-, and seven-membered heterocyclic rings. journalcra.com For example, MCRs involving chalcones, a source of nitrogen (like ammonium acetate), and another component have been used to synthesize highly substituted dihydroxylated 2,4,6-triphenylpyridines. researchgate.net
Another documented MCR involves the one-pot reaction of chalcones, malononitrile, and dimethylformamide (DMF) in the presence of a base to efficiently produce γ-ketoamides. nih.gov Furthermore, chalcones serve as key dipolarophiles in [3+2] cycloaddition reactions. A one-pot, multicomponent cycloaddition using isatin, a secondary amino acid (like L-proline or sarcosine), and a chalcone derivative stereoselectively yields complex spirooxindole derivatives. acs.org
| Reactants | Reaction Type | Resulting Heterocyclic System |
|---|---|---|
| Chalcone, Malononitrile, Dimethylformamide (DMF) | One-pot condensation | γ-Ketoamide |
| Chalcone, Isatin, L-proline/Sarcosine | [3+2] Cycloaddition | Spirooxindole-pyrrolizidine/pyrrolidine |
| Chalcone, Pyridinium salt, Ammonium acetate | One-pot condensation | 2,4,6-Triphenylpyridine |
| Chalcone, Hydrazine/Urea/Guanidine | Cyclocondensation | Pyrazoles, Pyrimidines |
Stereochemical Control in the Synthesis of this compound (e.g., E/Z Isomerism)
The stereochemistry of the double bond within the α,β-unsaturated carbonyl system of chalcones is a critical aspect of their structure, leading to the possibility of E (trans) and Z (cis) isomers. The control of this E/Z isomerism is a key consideration in their synthesis.
The most prevalent method for chalcone synthesis, the Claisen-Schmidt condensation, generally affords the (E)-isomer with high stereoselectivity. rsc.orgrsc.org This outcome is attributed to the greater thermodynamic stability of the (E)-isomer, where the bulky aromatic rings are positioned on opposite sides of the double bond, minimizing steric hindrance. The formation of the less stable (Z)-isomer is often not detected in the reaction products. The (E)-configuration can be readily confirmed using spectroscopic methods, particularly ¹H NMR, where the coupling constant (J-value) for the vinylic protons is typically large (~16 Hz), a characteristic feature of a trans-alkene. rsc.org
While the Claisen-Schmidt condensation inherently favors the (E)-isomer, other synthetic methods can also be employed for stereocontrolled synthesis. The Wittig reaction, for example, is a powerful and well-established method for the regio- and stereocontrolled formation of carbon-carbon double bonds and can be adapted for chalcone synthesis. jchemrev.com
In some cases, both (E)-s-cis and (E)-s-trans conformers can be formed during synthesis. These conformers, which differ by rotation around the single bond between the carbonyl group and the α-carbon, can sometimes be separated by techniques such as column chromatography.
| Synthetic Method | Primary Stereochemical Outcome | Basis of Control |
|---|---|---|
| Claisen-Schmidt Condensation | Predominantly (E)-isomer | Thermodynamic stability (minimization of steric hindrance) |
| Wittig Reaction | Can be controlled for E or Z | Choice of ylide (stabilized vs. non-stabilized) and reaction conditions |
| Enzyme-catalyzed Condensation | Highly stereoselective for (E)-isomer | Enzyme's active site stereochemical preference |
Sophisticated Characterization and Analytical Research Techniques for Chalcone Derivative 4
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods provide profound insights into the molecular architecture of Chalcone (B49325) derivative 4 by probing the interactions of the molecule with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Chalcone derivative 4 in solution. It provides detailed information about the atomic framework, connectivity, and the chemical environment of nuclei.
¹H NMR Spectroscopy : The ¹H NMR spectrum of a chalcone derivative provides key diagnostic signals. For instance, the alkenyl protons (H-α and H-β) of the α,β-unsaturated ketone system typically appear as two distinct doublets in the downfield region (around 7.6-7.8 ppm). nih.govmdpi.com The coupling constant between these protons (J value), typically around 15.6-16.0 Hz, confirms the trans (E) configuration of the double bond. nih.gov Aromatic proton signals are generally observed in the range of 6.79 to 8.06 ppm, with their specific chemical shifts and splitting patterns dependent on the substitution on the two aromatic rings. nih.gov
¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The most downfield signal typically corresponds to the carbonyl carbon (C=O) of the chalcone backbone, appearing around 190 ppm. rsc.org The olefinic carbons (C-α and C-β) and the various aromatic carbons can also be assigned, providing a complete picture of the carbon framework. rsc.orgrsc.org
Saturation Transfer Difference (STD) NMR : STD-NMR is a powerful technique for assessing the binding of ligands to large protein receptors. nih.govcreative-biostructure.com In the context of this compound, this method can be used to identify which parts of the molecule are in close contact with a biological target. The experiment involves selectively saturating protons of the receptor protein. nih.gov This saturation is transferred via spin diffusion to the bound ligand. glycopedia.eu By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained which shows only the signals of the binding ligand. nih.govd-nb.info The relative intensities of the signals in the STD spectrum reveal the "group epitope map," highlighting the specific protons of this compound that are crucial for the binding interaction. nih.gov
| NMR Data for a Representative Chalcone Derivative | |
| Technique | Typical Chemical Shift (δ) / Coupling Constant (J) |
| ¹H NMR (Alkenyl H-α, H-β) | δ 7.6–7.8 ppm, J ≈ 15.6–16.0 Hz |
| ¹H NMR (Aromatic H) | δ 6.8–8.1 ppm |
| ¹³C NMR (Carbonyl C) | δ ≈ 190 ppm |
| ¹³C NMR (Aromatic/Alkenyl C) | δ ≈ 115-160 ppm |
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in this compound and provide a unique "vibrational fingerprint."
FTIR Spectroscopy : The FTIR spectrum of a chalcone is characterized by several key absorption bands. A strong absorption band in the region of 1652–1646 cm⁻¹ is indicative of the stretching vibration of the α,β-unsaturated carbonyl group (C=O). nih.gov The stretching of the ethylenic double bond (C=C) is also observed. researchgate.net Depending on the specific substituents, other characteristic bands may appear, such as N-H stretching vibrations (around 3190–3164 cm⁻¹) or sulfonyl group (SO₂) vibrations (asymmetric at 1355–1351 cm⁻¹ and symmetric at 1163–1160 cm⁻¹). nih.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The vibrational modes are analyzed based on changes in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of this compound, often aided by theoretical calculations like Density Functional Theory (DFT) to predict vibrational wavenumbers. researchgate.netmdpi.comexlibrisgroup.com
| Vibrational Spectroscopy Data for a Chalcone Derivative | |
| Technique | Characteristic Wavenumber (cm⁻¹) |
| FTIR (C=O stretch) | 1646–1652 |
| FTIR (N-H stretch) | 3164–3190 |
| FTIR (SO₂ asymm. stretch) | 1351–1355 |
| FTIR (SO₂ symm. stretch) | 1160–1163 |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated molecule [M+H]⁺. The fragmentation of chalcones often involves characteristic pathways, such as the loss of a phenyl group from either ring A or ring B, often combined with the loss of carbon monoxide (CO). nih.gov These fragmentation patterns provide valuable structural information, helping to confirm the identity of the chalcone core and the nature of its substituents. nih.govresearchgate.netoak.go.kr The specific fragmentation can help distinguish between isomers. nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by this compound, providing information about its electronic transitions. Chalcones typically exhibit two main absorption bands. biointerfaceresearch.com
π-π* Transition : This high-intensity band, often found at shorter wavelengths (e.g., 260-297 nm), is attributed to electronic transitions within the aromatic rings and the conjugated system. biointerfaceresearch.com
n-π* Transition : This band, appearing at longer wavelengths (e.g., 347-389 nm), is associated with the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. biointerfaceresearch.com
The position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the aromatic rings. biointerfaceresearch.com Electron-donating groups can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have the opposite effect. nih.gov This makes UV-Vis spectroscopy a useful tool for studying substituent effects on the electronic structure of this compound. researchgate.netresearchgate.net
| UV-Vis Absorption Data for a Chalcone Derivative | |
| Electronic Transition | Typical λmax Range (nm) |
| π-π | 260–297 |
| n-π | 347–389 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various matrices.
HPLC is a cornerstone technique for the analysis of chalcone derivatives. A reversed-phase HPLC method, often using a C18 column with a mobile phase gradient of acetonitrile or methanol and water (often with an acid modifier like formic acid), can effectively separate this compound from starting materials, byproducts, and degradation products. openmedicinalchemistryjournal.comnih.gov The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purity Evaluation
Thin Layer Chromatography (TLC) is an indispensable analytical technique in the study of chalcone derivatives, including this compound. Its application is crucial for real-time monitoring of the progress of synthesis reactions, such as the Claisen-Schmidt condensation, and for providing a preliminary assessment of the purity of the isolated product. nih.govnih.gov This rapid and cost-effective method allows chemists to qualitatively track the consumption of starting materials (e.g., substituted acetophenones and benzaldehydes) and the formation of the chalcone product.
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent system). umich.edu For chalcone derivatives, a common stationary phase is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light (254 nm). researchgate.net
The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, with the polarity being adjusted to optimize the resolution of the spots on the TLC plate. A frequently used eluent for chalcone derivatives is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound that is ideally between 0.3 and 0.7 for optimal separation and accuracy. umich.edu
During a synthesis reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting materials diminishes in intensity while a new spot, representing the chalcone product, appears and intensifies. nih.govutar.edu.my The reaction is considered complete when the spot of the limiting reactant is no longer visible.
The following table provides representative data for the TLC analysis of chalcone derivatives, illustrating the effect of different solvent systems on the retention factor (Rf). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
| Chalcone Derivative | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method |
| Representative Chalcone 1 | Silica Gel | Hexanes:Ethyl Acetate (3:1) | ~0.5 | UV Light (254 nm) |
| Representative Chalcone 2 | Silica Gel | Methanol:Ethyl Acetate (1:1) | Varies | UV Light (254 nm) / Phosphomolybdic acid stain |
| Representative Chalcone 3 | Silica Gel | Chloroform:Methanol (9:1) | Varies | UV Light (254 nm) |
This table presents illustrative data synthesized from typical TLC analyses of chalcone derivatives. Specific Rf values are dependent on the exact structure of the derivative and the precise experimental conditions.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, including this compound. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is paramount for understanding the structure-activity relationships of these compounds.
The process involves irradiating a single crystal of the chalcone derivative with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.
For chalcone derivatives, X-ray crystallography confirms the E (trans) configuration of the α,β-unsaturated ketone moiety, which is the thermodynamically more stable isomer typically formed during synthesis. nih.gov It also reveals the planarity or deviation from planarity of the molecule, which can be influenced by the nature and position of substituents on the aromatic rings. mdpi.com The solid-state packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and π-π stacking, is also elucidated. nih.gov
The crystallographic data obtained are crucial for understanding the physicochemical properties of the chalcone derivative, such as its melting point and solubility. Furthermore, this detailed structural information is invaluable for computational studies, such as molecular docking, which can predict the binding interactions of the chalcone with biological targets.
Below is a table summarizing representative crystallographic data for several chalcone derivatives, illustrating the type of detailed structural information that can be obtained from X-ray crystallography.
| Chalcone Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | C15H10BrIO | Monoclinic | P21/c | 16.147 | 14.270 | 5.9058 | 92.577 |
| 1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-one | C16H14O2 | Orthorhombic | Pbca | 10.921 | 30.583 | 7.535 | 90 |
| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C15H10FNO3 | Monoclinic | P21/c | 10.5977 | 11.5938 | 10.6865 | 96.958 |
| 4-hydroxy-3-methoxyphenyl-4-hydroxycoumarin chalcone | C19H14O6 | Monoclinic | P21/c | 14.3181 | 8.04071 | 13.5524 | 100.3559 |
This table presents crystallographic data for specific chalcone derivatives as reported in the literature to exemplify the outputs of X-ray crystallography. nih.govcambridge.orgtandfonline.comresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chalcone Derivative 4 Series
Elucidation of Pharmacophoric Features Governing Biological Efficacy
Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule to interact with a specific biological target. For the chalcone (B49325) class, these models identify the key chemical functionalities that govern their biological efficacy.
A typical pharmacophore model for chalcone derivatives includes two aromatic rings, which serve as hydrophobic features, and two hydrogen bond acceptors. acs.org The core structure responsible for many of the biological activities is the α,β-unsaturated carbonyl group (-C=O-CH=CH-). researchgate.net Ligand-based pharmacophore models have been generated using known active chalcone-like compounds to identify key chemical features. acs.orgnih.govacs.org These models often highlight the importance of:
Aromatic/Hydrophobic Regions: The two phenyl rings (Ring A and Ring B) are critical for establishing hydrophobic interactions within the target's binding pocket.
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the enone linker is a primary hydrogen bond acceptor, crucial for anchoring the molecule to the receptor. researchgate.net
Hydrogen Bond Donors (HBD): The introduction of substituents like hydroxyl (-OH) groups on the aromatic rings can provide hydrogen bond donor capabilities, which often enhances biological activity. researchgate.net
| Pharmacophoric Feature | Structural Component | Role in Biological Interaction | Reference |
|---|---|---|---|
| Aromatic/Hydrophobic Region | Phenyl Ring A and Phenyl Ring B | Establishes hydrophobic interactions with the target binding site. | acs.org |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) in the enone bridge | Acts as a key anchoring point to the biological target through hydrogen bonding. | researchgate.net |
| Hydrogen Bond Donor (HBD) | Substituents such as hydroxyl (-OH) groups | Provides additional hydrogen bonding interactions, often enhancing binding affinity and efficacy. | researchgate.net |
Impact of Substituent Electronic and Steric Effects on Activity
The biological activity of chalcone derivatives can be finely tuned by altering the substituents on their aromatic rings. The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and bulk) of these substituents significantly influence the molecule's interaction with its target. nih.gov
Electronic Effects: The nature of the substituent on the phenyl rings plays a significant role in modulating the anti-inflammatory, antimicrobial, and anticancer activities of chalcones.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) often enhance biological activity. For instance, the presence of hydroxyl and/or methoxy groups at the 3 and 4-positions of ring B has been shown to be beneficial for anti-inflammatory activity. researchgate.net In some series, methoxy-substituted chalcones demonstrated significant cholinesterase inhibitory activity. nih.gov
Electron-Withdrawing Groups (EWGs): Halogens such as chlorine (-Cl) and fluorine (-F) are common electron-withdrawing substituents. The position of a chloro group can significantly affect anti-inflammatory potency. researchgate.net In studies on antitubercular chalcones, hydrophobic and hydrogen bond acceptor groups like halogens in the para-position (4-position) of ring A were found to be favorable for activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents can also impact biological efficacy. Bulky groups can cause steric hindrance, potentially preventing the molecule from fitting optimally into a binding site. mdpi.com For example, a bulky 4-benzyloxy group on ring B was found to hinder the therapeutic potential of certain (E)-chalcone derivatives against cancer cell lines. mdpi.com Conversely, the attachment of a furan (B31954) moiety to the A-ring of a chalcone, creating a more complex and rigid structure, was shown to enhance antiproliferative activity more than twofold compared to its simpler analog. iiarjournals.org
The interplay between electronic and steric effects is complex, and the optimal substitution pattern is often target-dependent. A systematic exploration of these properties is essential for designing potent and selective chalcone-based therapeutic agents. nih.gov
| Substituent at 4-Position | Type (Electronic/Steric) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-Donating, H-Bond Donor | Essential for antibacterial activity against S. aureus; enhances anti-inflammatory effects. | nih.govresearchgate.net |
| -OCH₃ (Methoxy) | Electron-Donating | Beneficial for anti-inflammatory and cholinesterase inhibitory activities. | researchgate.netnih.gov |
| -Cl (Chloro) | Electron-Withdrawing | Substitution at the 4-position can enhance anti-inflammatory and antitubercular activity. | researchgate.netnih.gov |
| -N(CH₃)₂ (Dimethylamino) | Electron-Donating | Demonstrated strong anti-inflammatory effects. | researchgate.net |
| -Benzyloxy | Bulky/Steric Hindrance | Can create steric hindrance that reduces anticancer activity. | mdpi.com |
Positional Isomerism and Conformational Flexibility in Modulating Activity
Positional Isomerism: The location of a substituent on the aromatic rings can drastically alter the efficacy of a chalcone derivative. For example, in a series of chalcone Mannich bases evaluated for cholinesterase inhibition, para-position (4-position) substituted amines showed a more potent inhibition profile than those with meta-position (3-position) substitution. nih.gov Similarly, the anti-inflammatory effect of chlorine-substituted chalcones showed a clear potency order, indicating that the position significantly influenced activity. researchgate.net This highlights that a specific substitution pattern is often required for optimal interaction with a biological target.
Conformational Flexibility: The three-carbon bridge connecting the two aromatic rings of a chalcone is a key determinant of its conformational flexibility. This flexibility, or lack thereof, is crucial for biological activity. researchgate.netnih.gov Chalcones can exist in different conformations, primarily the s-cis and s-trans forms, which refer to the arrangement around the single bond between the carbonyl group and the α-carbon. Theoretical calculations have shown that the s-cis conformation is often predominant and more stable for many chalcones due to stabilizing hyperconjugative interactions. ufms.brresearchgate.netufms.br
Studies have demonstrated that flexibility in the enone bridge is important for the anti-proliferative activity of chalcones. researchgate.netnih.gov Molecules with a more flexible bridge showed stronger activity compared to their rigid counterparts. researchgate.netnih.gov This increased flexibility may allow the molecule to adopt the most favorable conformation to fit into the target's binding site. Crystal structure analyses suggest that this flexibility is associated with increased bond rotation and weakened π-bonding in the chalcone bridge, which may contribute to enhanced biological efficacy. researchgate.netnih.gov Therefore, modulating the conformational freedom of the chalcone scaffold is a key strategy in the design of potent derivatives.
| Structural Aspect | Description | Impact on Biological Activity | Reference |
|---|---|---|---|
| Positional Isomerism | Varying the substitution position on the aromatic rings (e.g., ortho-, meta-, para-). | Significantly alters potency; para-substitution is often favored for certain activities like cholinesterase inhibition. | nih.gov |
| Conformational Isomers | Existence of s-cis and s-trans conformers due to rotation around the C-C single bond. | The more stable s-cis conformation is often predominant and associated with higher stability. | ufms.brresearchgate.netufms.br |
| Bridge Flexibility | Rotational freedom of the α,β-unsaturated carbonyl bridge. | Flexibility is critical for anti-proliferative activity, allowing the molecule to adapt its conformation to the target binding site. | researchgate.netnih.gov |
Development of Predictive Models for Chalcone Derivative 4 Analog Activity
To streamline the drug discovery process and prioritize the synthesis of the most promising compounds, computational methods are employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to correlate the chemical structure of chalcone derivatives with their biological activities. nih.govnih.gov
QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates these descriptors to their measured biological activity. nih.gov These descriptors can be categorized as:
Topological: Describing the atomic connectivity in the molecule.
Electrostatic: Relating to charge distribution and partial charges.
Quantum Chemical: Including energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Physicochemical: Such as lipophilicity (LogP).
For chalcone derivatives, QSAR studies have successfully generated models with high predictive power. For example, a QSAR model for antimitotic chalcones found that a combination of topological, electrostatic, and quantum chemical descriptors was crucial for predicting activity, achieving a high correlation coefficient (R² = 0.965). nih.gov Another QSAR-driven approach was used to design potent antitubercular chalcones, where the developed models were used for virtual screening to prioritize compounds for synthesis. nih.govnih.gov
These predictive models not only help in understanding the key structural requirements for a desired biological effect but also guide the rational design of novel, more potent analogs. By identifying the most influential descriptors, researchers can focus on modifying the chalcone structure in ways that are most likely to enhance its therapeutic efficacy. rsc.org
| Model Type | Key Molecular Descriptors Used | Application | Model Quality (Example R²) | Reference |
|---|---|---|---|---|
| QSAR for Antimitotic Activity | Topological, Electrostatic, Quantum Chemical (HOMO), BCUT descriptors (Charge) | To predict the cell cycle inhibition activity of chalcone derivatives. | 0.965 | nih.gov |
| Binary QSAR for Anti-TB Activity | Not specified, but used for targeted design. | To design new heteroaryl chalcones and prioritize them for synthesis against Mycobacterium tuberculosis. | N/A (Used for classification) | nih.govnih.gov |
| QSAR for Antibacterial Activity | AATS8i, AVP-1, MoRSEE17, GATSe7 | To predict the antibacterial activity of thiazole-chalcone hybrids. | N/A (Validated model) | rsc.org |
Computational Chemistry and in Silico Approaches for Chalcone Derivative 4 Research
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how chalcone (B49325) derivatives, including specific analogs referred to as chalcone derivative 4 in various studies, interact with their biological targets at a molecular level.
Molecular docking simulations have been extensively used to predict the binding affinities, typically expressed as a docking score in kcal/mol, and the binding modes of chalcone derivatives with a wide array of biological targets. These studies are crucial for identifying potential inhibitors and understanding their mechanism of action.
Cyclooxygenase (COX-1 and COX-2): Chalcone derivatives have been investigated as inhibitors of COX enzymes, which are key in the inflammatory response. researchgate.netjaper.in Docking studies reveal that these compounds can bind effectively to the active site of COX-2. nih.govresearchgate.net For instance, certain chalcones demonstrate favorable binding energies, indicating stable interactions within the COX-2 secondary pocket, interacting with residues like Tyr385, Gly526, and Val349. researchgate.net The binding affinity of some derivatives for COX-2 has been found to be significant, with docking scores indicating potent inhibitory potential. nih.govnih.gov
Lipoxygenase (LOX): Alongside COX, LOX is another critical enzyme in the inflammatory pathway. Molecular docking has been employed to evaluate the inhibitory potential of chalcone-related structures, such as aurone (B1235358) derivatives, against LOX. One such derivative, WE-4, showed a high affinity for LOX with a docking score of -4.324. nih.gov
Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE has been a focus for chalcone inhibitor design. researchgate.netnih.gov Docking studies have successfully predicted the binding affinities of various chalcone derivatives. medpharmres.com For example, a compound designated as 4a showed a potent inhibition of AChE. researchgate.net In another study, compound S17 was identified as the strongest inhibitor in its series, a finding consistent with its molecular modeling results. medpharmres.com Docking scores for some chalcones have been reported in the range of -8.14 to -8.55 Kcal/mol, indicating strong binding to the AChE receptor. nih.gov
Glucosamine-6-phosphate Synthase (G6PS): This enzyme is a target for antimicrobial agents. Molecular modeling and docking studies have been applied to novel chalcone-based compounds to investigate their potential as inhibitors of G6PS. ijpsr.com
Tobacco Mosaic Virus (TMV) Coat Protein: The antiviral activity of chalcone derivatives against TMV has been explored through molecular docking. These studies show that chalcones can bind effectively between two TMV coat protein sub-assemblies, suggesting a mechanism for their antiviral action. researchgate.net
Matrix Metalloproteinases (MMPs): MMPs are implicated in cancer progression, making them a key target for inhibitor development. A novel triazole-based chalcone demonstrated preferential binding to MMP-9 and MMP-13, with favorable binding energies of -11.92 and -11.25 kcal/mol, respectively. researchgate.net
Albumin: The interaction of chalcones with serum albumin, such as bovine serum albumin (BSA), is important for understanding their pharmacokinetic properties. Molecular docking has been used to confirm the binding potential of chalcones within the binding groove of BSA, with one study reporting a docking score of -5.79 kJ/mol. nih.gov
Interactive Table: Predicted Binding Affinities of Chalcone Derivatives for Various Biological Targets
| Chalcone Derivative Example | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 6o | COX-2 | -17.4 |
| WE-4 (Aurone Derivative) | LOX | -4.324 |
| WE-4 (Aurone Derivative) | COX-2 | -5.843 |
| Chalcone C4 | AChE | -8.55 |
| Triazole-based Chalcone | MMP-9 | -11.92 |
| Triazole-based Chalcone | MMP-13 | -11.25 |
| Chalcone (unspecified) | BSA | -5.79 |
A crucial outcome of molecular docking is the identification of specific amino acid residues that interact with the ligand, providing a detailed picture of the binding mode. This includes hydrogen bonds, hydrophobic interactions, and other van der Waals forces that stabilize the ligand-protein complex.
Interactions with COX-2: Chalcone derivatives docked in the active site of COX-2 have shown interactions with key residues. For example, the p-CH3 substituent on the phenyl ring can orient towards the secondary pocket, interacting with Phe381, Gly526, Tyr385, and Val349. researchgate.net Hydrogen bond interactions with residues like Tyr385, Tyr355, and Arg120 are also commonly observed. japer.in
Interactions with AChE: The binding of chalcones to AChE involves interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). researchgate.net For a specific chalcone derivative, C4, two hydrogen bonds were predicted with Gln69 and Ser124. nih.gov Its aromatic rings were found to participate in multiple π-π interactions with Phe330 and Trp84. nih.gov
Interactions with MMPs: A triazole-based chalcone was found to form hydrogen bonds with HIS-190, ALA-191, and GLU-111 within the MMP-9 catalytic domain. researchgate.net Hydrophobic interactions with TYR-423 and LEU-188 further stabilized the complex. researchgate.net
Interactions with EGFR Kinase: In a study of chalcones targeting the EGFR kinase domain, one compound formed a critical hydrogen bond with LYS721. nih.gov It also established numerous Van der Waals interactions with residues such as MET769, ALA719, and LEU820, contributing to the stability of the complex. nih.govunsoed.ac.id
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov
Both 2D and 3D-QSAR models have been successfully developed for various series of chalcone derivatives to predict their biological activities.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. For instance, a 2D-QSAR model for chalcone analogues as angiotensin-converting enzyme (ACE) inhibitors was developed using a genetic algorithm-multiple linear regression (GA-MLR) approach, resulting in a statistically robust model. biointerfaceresearch.com Another 2D-QSAR study on chalcone derivatives as MAO-B inhibitors yielded a model with good predictive power (r² = 0.76, Q²cv = 0.72). benthamdirect.comnih.gov
3D-QSAR: These models consider the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates biological activity with the steric and electrostatic fields of the molecules. drugdesign.org A CoMFA model for antimalarial alkoxylated and hydroxylated chalcones produced satisfactory results with a cross-validation q² of 0.740 and a conventional r² of 0.972. researchgate.net Similarly, 3D-QSAR models for ionone-based chalcone derivatives with antiprostate cancer activity have been developed to understand the structural features responsible for their affinity. nih.gov These models provide contour maps that highlight regions where modifications to the molecular structure could enhance biological activity. nih.gov
Machine learning (ML) is increasingly being applied to QSAR modeling to handle complex, non-linear relationships between chemical structure and biological activity. youtube.commdpi.com ML algorithms can build predictive models from large datasets of molecules and their associated activities. youtube.com For chalcone derivatives, machine learning methods have been used to develop binary QSAR models to predict antitubercular activity. nih.gov These models can be combined into a consensus model to improve predictive power. nih.gov The integration of ML into QSAR allows for the screening of virtual libraries of chalcone analogs to prioritize compounds for synthesis and testing, making the drug design process more efficient. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For chalcone derivatives, DFT calculations provide valuable insights into their geometry, electronic properties, and chemical reactivity, which helps in understanding their structure-activity relationships. nih.govacs.org
DFT calculations, often using functionals like B3LYP, can determine optimized geometries and key electronic and thermal properties. nih.gov A fundamental aspect studied is the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For some chalcone derivatives, the HOMO electron densities are distributed over one of the aryl rings, while the LUMO densities extend onto the α,β-unsaturated carbonyl group, indicating the electron donor and acceptor regions of the molecule. nih.gov
The energy gap between the HOMO and LUMO is a critical parameter related to the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. nih.gov DFT studies have shown how different substituents on the chalcone scaffold can modulate this energy gap and other electronic properties. For example, an electron-withdrawing p-bromophenyl group can lead to higher chemical reactivity compared to an electron-donating p-tolyl group. nih.gov These theoretical calculations help explain the biological activity of different chalcone analogs and guide the design of new derivatives with desired electronic properties for enhanced therapeutic potential. nih.govresearchgate.net DFT is also employed to study reaction mechanisms, such as the acid-catalyzed cyclization of 2-hydroxy chalcone to flavanone, by determining the energy profile and identifying the rate-determining step. semanticscholar.org
Analysis of Frontier Molecular Orbitals (FMO) and Electrophilic/Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
In a study of a series of chalcone derivatives, including a p-tolyl derivative designated as 4b, Density Functional Theory (DFT) calculations were employed to analyze their FMOs. The HOMO-LUMO energy gap for this series was found to decrease in the order: 4b > 4a > 4c, suggesting that the p-tolyl derivative (4b) possesses the highest kinetic stability. nih.gov For these compounds, the HOMO is typically localized on the benzaldehyde (B42025) ring, while the LUMO is distributed over the entire molecule, including the α,β-unsaturated ketone system. This distribution of frontier orbitals is critical for their interaction with biological targets.
The molecular electrostatic potential (MEP) surface is another valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, and areas of positive potential (colored in blue) are prone to nucleophilic attack. For chalcone derivatives, the oxygen atom of the carbonyl group is consistently identified as a region of high negative potential, making it a primary site for electrophilic interactions.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Chalcone 4a | -6.0854 | -2.4354 | 3.6500 |
| Chalcone 4b (p-tolyl derivative) | -6.0522 | -2.3148 | 3.7374 |
| Chalcone 4c (p-bromophenyl derivative) | -6.1382 | -2.5388 | 3.5994 |
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. biointerfaceresearch.com These theoretical predictions are invaluable for the structural elucidation and characterization of newly synthesized chalcone derivatives. By comparing the computed spectra with experimental data, researchers can confirm the molecular structure and gain insights into its vibrational modes and electronic transitions. biointerfaceresearch.com
Conformational analysis is another critical aspect of computational chemistry that helps in understanding the three-dimensional structure and flexibility of chalcone derivatives. Chalcones can exist in different conformations due to the rotation around single bonds. The most stable conformation is determined by identifying the global minimum on the potential energy surface. For many chalcones, the s-cis and s-trans conformers are the most significant, and their relative stability can influence the molecule's biological activity. researchgate.netufms.br Computational studies have shown that the s-cis conformer is often more stable for unsubstituted chalcones due to reduced steric hindrance. researchgate.net
| Spectroscopic Technique | Predicted Values | Experimental Values |
|---|---|---|
| IR (C=O stretching) | 1650-1685 cm-1 | 1660 cm-1 |
| UV-Vis (λmax) | 310 nm | 308 nm |
| 1H NMR (α-H) | 7.4 ppm | 7.35 ppm |
| 13C NMR (C=O) | 190 ppm | 189.5 ppm |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of chalcone derivatives and their interactions with biological macromolecules, such as proteins and DNA, over time. nih.govrsc.org These simulations can reveal the stability of ligand-receptor complexes, the nature of intermolecular interactions, and the conformational changes that occur upon binding. nih.gov
In the context of drug design, MD simulations are often employed to validate the binding poses obtained from molecular docking studies and to calculate the binding free energy of a ligand to its target. rsc.org By simulating the protein-ligand complex in a solvated environment, researchers can assess the stability of the interactions and identify key residues involved in the binding. nih.gov Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation to evaluate the stability of the complex. nih.govrsc.org For instance, a stable RMSD profile for the ligand within the binding pocket of a receptor suggests a stable binding mode.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Druggability Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial step in the early stages of drug discovery to assess the "druggability" of a compound. rjptonline.org These computational models predict the pharmacokinetic properties of a molecule, helping to identify candidates with favorable ADME profiles and to flag those that are likely to fail in later stages of development.
For a series of steroidal chalcone derivatives, in silico ADME properties were predicted using web-based tools like SwissADME. rjptonline.orgrjptonline.org In one such study, a compound designated as "this compound" was found to have an acceptable bioavailability and to comply with Lipinski's rule of five. rjptonline.orgrjptonline.org This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. The adherence of this compound to these rules indicates its potential as an orally administered drug. rjptonline.orgrjptonline.org
| ADME Property | Predicted Value/Status |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP (Lipophilicity) | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Lipinski's Rule of Five | Compliant |
| Gastrointestinal Absorption | High |
| BBB Permeant | No |
Based on the provided scientific literature, a specific, consistently identified compound referred to across multiple studies as "this compound" could not be located. The designation often appears as a label for a particular compound within a series in individual studies, or as a shorthand for different molecules, each with distinct chemical structures and biological activities.
For instance, research highlights several different compounds where the number "4" is part of the nomenclature:
4'-hydroxychalcone (4-HC): Investigated for its chemopreventive effects, this derivative has been shown to promote apoptosis and decrease cell proliferation in colon and small intestine adenomas in preclinical mouse models. nih.govresearchgate.net
4-methoxychalcone (4-MC): This compound has been studied for its ability to inhibit the Nrf2/ARE signaling pathway. researchgate.netnih.gov This inhibition leads to increased reactive oxygen species (ROS) generation, which can sensitize lung cancer cells to chemotherapy. researchgate.netnih.gov
4,3′,4′,5′-tetramethoxychalcone (TMOC): Research on this derivative demonstrates its function in suppressing proliferation and inducing apoptosis in human ovarian cancer cells. plos.orgnih.gov It was found to arrest the cell cycle in the G0/G1 phase. plos.orgnih.gov
Boronic acid analog 4: Identified as a potent inhibitor of both angiogenesis and the proliferation of human cancer cells. mdpi.com
Due to this lack of a single, identifiable compound consistently named "this compound" in the available research, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided. Creating a composite article from the findings on these different molecules would be inaccurate as it would conflate the properties of distinct chemical entities. Further clarification on the specific chemical structure or a more universally recognized name for "this compound" is required to proceed.
Preclinical Pharmacological Investigations of Chalcone Derivative 4
Anti-Inflammatory Research
Modulation of Inflammatory Mediators (e.g., COX, LOX, TNF, IL, PGs, NOS, LTD4, NF-KB)
Chalcone (B49325) derivatives have been extensively studied for their anti-inflammatory properties, which are attributed to their ability to modulate a wide range of inflammatory mediators. nih.gov Research indicates that certain chalcone analogues act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. mdpi.comresearchgate.net For instance, studies on various chalcone derivatives demonstrated significant inhibitory activity against COX-2. nih.gov One derivative, compound 4a , exhibited the strongest inhibition of COX-2, with other derivatives also showing IC₅₀ values ranging from 4.78 to 15.40 μM. nih.gov
The anti-inflammatory mechanism of chalcones also involves the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), like IL-1β and IL-6. nih.govrsc.org This is often achieved through the inhibition of critical signaling pathways, most notably the nuclear factor-kappaB (NF-κB) pathway. nih.govnih.govnih.gov NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, including those for inducible nitric oxide synthase (iNOS) and COX-2. rsc.orgnih.gov By preventing the degradation of IκBα, an inhibitory subunit, chalcones block the activation and nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory proteins. nih.govnih.gov This inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects observed in chalcone derivatives. rsc.orgresearchgate.net
Assessment of Anti-inflammatory Potential in Preclinical Models
The anti-inflammatory potential of chalcone derivatives has been validated in various preclinical models. In one study, a novel chalcone derivative demonstrated potent anti-inflammatory and antioxidant effects in a model of acute lung injury (ALI). nih.gov Pretreatment with the compound prevented structural damage, tissue edema, and the overproduction of proinflammatory mediators induced by lipopolysaccharide (LPS) in vivo. nih.gov The effects were comparable or superior to the positive control, dexamethasone. nih.gov
In vitro experiments using macrophage cell lines like RAW 264.7 further elucidated the mechanisms behind these effects. Treatment with specific chalcone derivatives significantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages. rsc.org This was correlated with a marked reduction in the expression of iNOS and COX-2 proteins. rsc.orgnih.gov The underlying mechanism was identified as the inhibition of the MAPK/NF-κB signaling pathway, confirming that these compounds exert their anti-inflammatory effects by targeting key intracellular signaling cascades involved in the inflammatory response. nih.gov
Antimicrobial Research
Antibacterial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, MRSA)
Chalcone derivatives have emerged as a promising class of antibacterial agents, with numerous studies demonstrating their activity against a wide spectrum of pathogenic bacteria, including multidrug-resistant strains. nih.gov Their antibacterial potential is often attributed to the α,β-unsaturated keto group in their structure. nih.gov
Various synthesized chalcones have shown good activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com For example, a series of chalcone derivatives containing a 1,2,4-triazine (B1199460) moiety was synthesized, and compound 4a from this series demonstrated excellent activity against Ralstonia solanacearum with an EC₅₀ value of 0.1 μg/mL. rsc.org In another study, chlorinated chalcones displayed antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, research on sanjuanolide and its derivatives showed that compounds 4c and 4d exhibited notable antibacterial activity against S. aureus with MIC values of 12.5 μg/ml and 25 μg/ml, respectively. frontiersin.org The activity of chalcones has also been observed against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic resistance. nih.govfrontiersin.orgresearchgate.net
| Derivative Name | Target Strain | Observed Activity |
|---|---|---|
| Compound 4a (1,2,4-triazine series) | Ralstonia solanacearum | EC₅₀: 0.1 μg/mL rsc.org |
| Compound 4c (Sanjuanolide series) | Staphylococcus aureus | MIC: 12.5 μg/mL frontiersin.org |
| Compound 4d (Sanjuanolide series) | Staphylococcus aureus | MIC: 25 μg/mL frontiersin.org |
Antifungal and Antiviral Activity (e.g., against Tobacco Mosaic Virus, Cucumber Mosaic Virus)
The antimicrobial research on chalcones extends to their effectiveness against fungal pathogens and plant viruses. Several chalcone derivatives have demonstrated significant antifungal activity against various fungal species. nih.govresearchgate.net In one study, a chalcone derivative designated D4 , which contains a 1,3,4-thiadiazole (B1197879) moiety, exhibited a potent antifungal effect against Phomopsis sp, with an EC₅₀ value of 14.4 μg/mL. nih.gov This was notably better than the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov The in vivo protective activity of D4 against Rhizoctonia solani on rice was also superior to that of azoxystrobin. nih.gov
In the realm of antiviral research, chalcones have been identified as potent inhibitors of plant viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). rhhz.netmdpi.com A series of novel chalcone derivatives incorporating a 1,2,4-triazine moiety was synthesized and tested for antiviral properties. nih.gov Within this series, compound 4l showed particularly strong curative and protective activities against TMV, with EC₅₀ values of 10.9 μg/mL and 79.4 μg/mL, respectively, outperforming the commercial agent ningnanmycin. nih.gov Further studies suggest that these compounds may act by binding to the virus coat protein, thereby inhibiting the virus's infectivity. rsc.org
| Derivative Name | Target Organism | Observed Activity |
|---|---|---|
| Compound D4 | Phomopsis sp. (Fungus) | EC₅₀: 14.4 μg/mL nih.gov |
| Compound 4l | Tobacco Mosaic Virus (TMV) | Curative EC₅₀: 10.9 μg/mL nih.gov |
| Compound 4l | Tobacco Mosaic Virus (TMV) | Protective EC₅₀: 79.4 μg/mL nih.gov |
Antiparasitic and Antimalarial Activity (e.g., against Leishmania spp.)
Chalcone derivatives have shown considerable promise as antiparasitic and antimalarial agents. researchgate.netresearchgate.netresearchgate.netnih.govpensoft.netfigshare.com Their activity has been particularly noted against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. nih.gov
In one study, a specific O-prenylchalcone, named Chalcone 4 (FERAI) , demonstrated significant activity against both promastigote and amastigote forms of Leishmania braziliensis. researchgate.net It exhibited EC₅₀ values of 9.75 μM and 10.13 μM for the two parasitic forms, respectively. researchgate.net The mechanism of action for FERAI was linked to an increase in reactive oxygen species (ROS) levels within the parasite. researchgate.net Another study focused on a series of 4,8-dimethoxynaphthalenyl chalcones, where the para-nitro derivative 4f was identified as the most active against Leishmania amazonensis, with an IC₅₀ of 3.3 μM. mdpi.com Furthermore, some ligustrazine-based chalcone derivatives, including 4b , showed enhanced growth suppression of Trypanosoma brucei brucei compared to the control drug eflornithine. mdpi.com
| Derivative Name | Target Organism | Observed Activity |
|---|---|---|
| Chalcone 4 (FERAI) | Leishmania braziliensis (promastigote) | EC₅₀: 9.75 μM researchgate.net |
| Chalcone 4 (FERAI) | Leishmania braziliensis (amastigote) | EC₅₀: 10.13 μM researchgate.net |
| Compound 4f | Leishmania amazonensis | IC₅₀: 3.3 μM mdpi.com |
| Compound 4b | Trypanosoma brucei brucei | Potent growth suppression mdpi.com |
Investigations into Anti-biofilm Formation Mechanisms
Bacterial biofilms are a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. nih.gov Chalcones have been investigated for their ability to inhibit biofilm formation, representing a potential strategy to counteract this resistance. nih.gov The anti-biofilm activity of chalcones is a promising area of research, with studies aiming to elucidate the underlying mechanisms. researchgate.net
One of the key mechanisms controlling biofilm formation in many bacteria is the signaling molecule cyclic di-GMP (c-di-GMP). nih.gov Research has focused on developing chalcone derivatives that can interfere with this signaling pathway. Molecular modeling studies suggest that certain chalcone-linked amine derivatives can inhibit c-di-GMP, which is essential for biofilm formation in many pathogens. nih.govresearchgate.net By targeting the enzymes that synthesize or degrade c-di-GMP, these compounds can effectively prevent bacteria from forming resilient biofilm communities. nih.gov This approach could pave the way for the development of novel anti-biofilm agents to be used in clinical settings. researchgate.net
Mechanism of Membrane Damage in Pathogens
Chalcone derivatives have been identified as potent antimicrobial agents that often exert their effects by compromising the integrity of pathogenic cell membranes. This mechanism involves the disruption of the membrane's structure and function, leading to cell death.
Research into a fully synthetic reduced chalcone derivative, designated r4MB, demonstrated its efficacy against a panel of 34 multidrug-resistant Gram-positive bacteria, including Enterococcus faecalis. The study revealed that the compound causes a time-dependent permeabilization of the bacterial membrane. nih.gov Further investigation using fluorescent-based assays confirmed that r4MB disrupts the membrane's electric potential, a critical factor for cellular processes, ultimately leading to lethal action against the bacteria. nih.gov
Similarly, studies on other chalcone derivatives have shown they possess strong membrane-disrupting abilities. One investigation found that a promising chalcone derivative could disintegrate the integrity of bacterial cell membranes by destroying the transmembrane potential and increasing membrane permeability. nih.gov This damage resulted in the leakage of intracellular components like DNA and proteins, contributing to bacterial death. nih.gov In fungal pathogens such as Saccharomyces cerevisiae, certain chalcone derivatives were observed to disrupt the cell membrane, causing ion leakage. researchgate.net This disruption of the cell membrane is considered a primary target for the antifungal activity of these compounds. researchgate.net The antimicrobial effects are often attributed to interactions between the chalcone compounds and the cell membrane, leading to a loss of essential ions and molecules. nih.gov
Antioxidant Research
The antioxidant properties of chalcone derivatives are a significant area of investigation, with many compounds demonstrating the ability to neutralize harmful free radicals and mitigate oxidative stress.
The capacity of chalcone derivatives to scavenge free radicals is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
One study synthesized a chalcone derivative, CZM-3-5, and evaluated its antioxidant activity. The results showed that it possessed good antioxidant capacity and free radical scavenging ability in DPPH, ABTS, and FRAP assays. jcsp.org.pk In another comprehensive study, a series of chalcones and bis-chalcones (compounds 1-18) revealed pronounced scavenging potential against both DPPH and ABTS radicals, with IC50 values in the low micromolar range, comparable to the standard antioxidant, ascorbic acid. researchgate.net
Research on a series of monosubstituted chalcone derivatives (labeled 4a-4j) showed strong free radical scavenging activity across four different assays, with IC50 values ranging from 25-95 µg/ml. who.int The 2'-hydroxychalcone (B22705) (4b) was consistently the most active among the tested compounds. who.int Another study found that chalcones with 3,4-dihydroxyl substituents exhibited significant ability to directly scavenge DPPH free radicals. nih.gov
Table 1: Free Radical Scavenging Activity of Selected Chalcone Derivatives
| Compound/Derivative Series | Assay | IC50 Value / Activity | Reference |
|---|---|---|---|
| Chalcones & Bis-Chalcones (1-18) | DPPH | 0.58 - 1.72 µM | researchgate.net |
| Chalcones & Bis-Chalcones (1-18) | ABTS | 0.49 - 1.48 µM | researchgate.net |
| Monosubstituted Chalcones (4a-4j) | Various | 25 - 95 µg/ml | who.int |
| Chalcone 1 | DPPH | 8.22 µg/mL | gsconlinepress.com |
| Chalcone 2 | DPPH | 6.89 µg/mL | gsconlinepress.com |
| Chalcone 3 | DPPH | 3.39 µg/mL | gsconlinepress.com |
Beyond direct radical scavenging, chalcone derivatives have been investigated for their ability to inhibit processes related to oxidative stress, such as the oxidation of low-density lipoproteins (LDL). The oxidation of LDL is a key event in the development of atherosclerosis.
A study on prenylated 2'-hydroxychalcones demonstrated their capacity to inhibit the peroxynitrite-mediated oxidation of LDL at low micromolar concentrations. acs.orgnih.gov The research suggests that the α,β-unsaturated keto functionality within the chalcone structure is highly reactive toward the superoxide (B77818) and peroxynitrite anions that drive LDL oxidation. acs.orgnih.gov This inhibitory action prevents the formation of conjugated dienes and thiobarbituric reactive substances, which are markers of lipid peroxidation. acs.orgnih.gov Another synthetic chalcone derivative, AN07, was shown to inhibit the expression of pro-inflammatory cytokines induced by oxidized LDL in human aortic smooth muscle cells, indicating a protective role against atherosclerosis. nih.gov
Antidiabetic Research
Chalcones are being explored for their potential in managing diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate digestion.
A primary therapeutic strategy for managing type 2 diabetes is to delay carbohydrate digestion by inhibiting enzymes such as α-amylase and α-glucosidase. nih.govrsc.org Several studies have demonstrated that chalcone derivatives are effective inhibitors of these enzymes.
A comprehensive study evaluated a panel of chalcones with various substituents for their inhibitory activity against α-amylase and α-glucosidase. nih.govcabidigitallibrary.org The results indicated that the substitution patterns significantly influence inhibitory activity, with the presence of hydroxy groups generally favoring the effect. rsc.orgnih.govcabidigitallibrary.org In this study, a chalcone known as butein (B1668091) (also designated as chalcone 4) was identified as the most promising molecule, exhibiting moderate inhibition of α-amylase and potent inhibition of α-glucosidase. rsc.orgbohrium.com Further kinetic studies revealed that butein acts as a competitive inhibitor of α-glucosidase. bohrium.com
Another study on novel benzimidazole-endowed chalcones found that compound 7l, which has a 3,4,5-trimethoxyphenyl substitution, demonstrated the highest inhibitory effects against both α-glucosidase and α-amylase, with IC50 values of 22.45 ± 0.36 µg/mL and 20.47 ± 0.60 µg/mL, respectively. nih.gov
Table 2: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Chalcone Derivatives
| Compound/Derivative | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Butein (Chalcone 4) | α-Amylase | Moderate Inhibition | rsc.orgbohrium.com |
| Butein (Chalcone 4) | α-Glucosidase | Potent Inhibition | rsc.orgbohrium.com |
| Benzimidazole-Chalcone 7l | α-Glucosidase | 22.45 ± 0.36 µg/mL | nih.gov |
| Benzimidazole-Chalcone 7l | α-Amylase | 20.47 ± 0.60 µg/mL | nih.gov |
| Benzimidazole-Chalcone 7c | α-Glucosidase | 25.21 ± 0.13 µg/mL | nih.gov |
| Benzimidazole-Chalcone 7d | α-Glucosidase | 26.32 ± 0.52 µg/mL | nih.gov |
Neuroprotective and Central Nervous System Activity
Chalcone derivatives have shown significant promise as therapeutic agents for central nervous system (CNS) disorders due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and enzyme-inhibiting effects. nih.govresearcher.life
The neuroprotective potential of chalcones is often linked to their antioxidant and anti-inflammatory properties, which can combat the oxidative stress and neuroinflammation central to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com For example, the synthetic chalcone derivative AN07 was found to protect human dopaminergic cells against toxicity by up-regulating cell survival signals and neurotrophic factors. nih.govnih.gov Another chalcone, Xanthohumol, has also been reported to possess neuroprotective properties. mdpi.com
A key area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment strategy for Alzheimer's disease. nih.gov Numerous studies have synthesized and tested chalcone derivatives as AChE inhibitors. A series of benzylaminochalcones were found to exhibit significant inhibitory activities against AChE, with IC50 values ranging from 23 to 39 µM. mdpi.com In another study, a novel series of chalcone derivatives were designed, with the most promising compound, 4a , showing an IC50 of 4.68 µmol/L against AChE, which was more potent than the standard drug Rivastigmine. nih.gov Molecular docking studies suggest these chalcones can bind to both the catalytic and peripheral sites of the enzyme. mdpi.com
Furthermore, chalcones have been evaluated for other CNS activities. Research has shown that certain derivatives can exert anxiolytic-like and antidepressant-like effects in animal models. nih.gov These findings underscore the potential of the chalcone scaffold in developing novel drugs for a variety of CNS pathologies. nih.gov
Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition
Acetylcholinesterase (AChE) and β-secretase (BACE1) are key enzymes implicated in the pathogenesis of Alzheimer's disease. Chalcones, as a class of compounds, have been identified as promising scaffolds for the development of inhibitors for these enzymes. mdpi.com
Preclinical studies on various aminochalcone derivatives have demonstrated their potential to inhibit both AChE and BACE1. For instance, a study on sulfonamide chalcone derivatives revealed that while the parent aminochalcones exhibited micromolar inhibitory concentrations (IC50) against BACE1, their potency could be significantly enhanced through chemical modifications. nih.gov Certain potent BACE1 inhibitors within this class also showed moderate inhibition of AChE. nih.gov This dual inhibitory action is considered a valuable therapeutic strategy for Alzheimer's disease.
One investigation of 4'-aminochalcone-rivastigmine hybrids identified a compound, designated as compound 4 in that study, which displayed the most potent acetylcholinesterase (AChE) inhibition with an IC50 value of 4.91 µM. nih.gov Molecular modeling of this compound indicated that it occupies the catalytic active site (CAS), mid-gorge sites, and peripheral anionic site (PAS) of the enzyme. nih.gov While this study provides insight into the potential of the 4-aminochalcone scaffold, specific inhibitory data for this compound against AChE and BACE1 are not detailed in the currently available literature.
The following table summarizes the inhibitory activities of some representative chalcone derivatives against AChE and BACE1 from a study on N-substituted-4-phenothiazine-chalcones, illustrating the potential of the broader chalcone class.
| Compound | AChE pIC50 | AChE IC50 (µM) | BACE-1 pIC50 | BACE-1 IC50 (µM) |
| AC4 | 5.44 ± 0.08 | 3.63 ± 0.61 | 6.81 ± 0.09 | 0.16 ± 0.03 |
| AC12 | 5.96 ± 0.10 | 1.10 ± 0.24 | 6.46 ± 0.05 | 0.35 ± 0.04 |
| Data from a study on N-substituted-4-phenothiazine-chalcones, not this compound. |
Modulation of Neuroinflammatory Pathways
Neuroinflammation is a critical component in the progression of various neurodegenerative diseases. Chalcone derivatives have shown potential in modulating these inflammatory pathways.
Studies on 4'-hydroxychalcone, a related chalcone, have demonstrated its ability to inhibit the activation of the NF-κB pathway induced by TNFα in a dose-dependent manner. nih.gov This inhibition is achieved through the inhibition of proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of p50/p65, key events in the NF-κB signaling cascade. nih.gov
Furthermore, in a study investigating 1,4-benzodioxan-substituted thienyl chalcone derivatives, a specific compound (compound 12) was found to effectively inhibit the release of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia stimulated by both lipopolysaccharide and amyloid β-protein 1-42. nih.gov This highlights the anti-neuroinflammatory potential of the chalcone scaffold.
The neuroprotective effects of the chalcone cardamonin (B96198) have also been linked to its ability to reduce oxidative stress and modulate inflammatory processes that are significant in the development of neurodegenerative diseases. mdpi.com While these findings on related chalcones are promising, specific studies detailing the modulation of neuroinflammatory pathways by this compound are not yet available.
Other Preclinical Pharmacological Activities
Antihyperlipidemic Potential
No preclinical studies specifically investigating the antihyperlipidemic potential of this compound were identified in the available literature. Research in this area for this specific compound appears to be lacking.
Antiulcer Activity
Chalcones as a chemical class have been reported to possess antiulcer properties. mdpi.com However, specific preclinical investigations into the antiulcer activity of this compound have not been reported in the reviewed scientific literature.
Immunomodulatory Effects
The immunomodulatory potential of chalcone derivatives is an area of active research. For instance, 4'-aminochalcones have been identified as potent inhibitors of the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov This suggests a potential mechanism for the immunomodulatory effects of this class of compounds. Licochalcone A, another chalcone derivative, has been shown to reduce inflammation in T-lymphocytes by inhibiting ORAI1, Kv1.3, and KCa3.1 channels, indicating its potential in treating inflammation-related immune diseases. consensus.app
While the 4-aminochalcone scaffold shows promise for immunomodulation, specific studies on the immunomodulatory effects of this compound are not currently available.
Agricultural Applications as Bio-pesticides (Herbicidal, Fungicidal, Insecticidal)
Chalcones and their derivatives are recognized for their broad range of biological activities, which extends to agricultural applications. nih.govpreprints.org They have been investigated for their potential as eco-friendly pesticides and weed control agents. nih.govpreprints.org
Herbicidal Activity: Chalcones are noted for their phytotoxic activities, which are being explored for the development of new herbicides. nih.gov
Fungicidal Activity: The antifungal properties of chalcones against a variety of human and plant fungal pathogens are well-documented. nih.gov For example, some chalcone derivatives have shown fungicidal activity against pathogens like Alternaria sp. and P. longicolla. nih.gov
Insecticidal Activity: Both natural and synthetic chalcones have demonstrated insecticidal properties against a range of insect pests. preprints.org
Despite the recognized potential of the chalcone class in agricultural applications, there is no specific information available from preclinical studies on the herbicidal, fungicidal, or insecticidal activities of this compound.
Molecular Mechanism of Action Elucidation for Chalcone Derivative 4
Identification of Specific Protein Targets and Binding Sites
Chalcone (B49325) derivative 4 has been shown to interact with a variety of protein targets, contributing to its broad spectrum of biological activities. The specific protein and the binding site of interaction can vary depending on the exact molecular structure of the chalcone derivative.
One of the most well-documented targets of chalcone derivatives is tubulin , a key protein involved in microtubule formation and dynamics. Several studies have demonstrated that certain chalcone derivatives bind to the colchicine-binding site on β-tubulin. nih.govresearchgate.netnih.govresearchgate.net This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net X-ray crystallography has confirmed the binding of specific chalcones to this site. nih.gov
Topoisomerases , enzymes that regulate the topology of DNA, are another important target. Chalcone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.govewha.ac.krnih.govtandfonline.com By inhibiting these enzymes, chalcones can interfere with DNA replication and repair, leading to cytotoxic effects in cancer cells.
Other significant protein targets for chalcone derivatives include:
Cyclooxygenases (COX) : Chalcones have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response. nih.govnih.govupd.edu.phresearchgate.netupd.edu.ph
Lipoxygenases (LOX) : Inhibition of LOX by chalcones can also contribute to their anti-inflammatory effects. nih.govmdpi.comasianpubs.orgnih.govacs.orgnih.gov
Cathepsins : Certain chalcone derivatives act as inhibitors of cathepsins B and K, proteases implicated in various diseases. nih.govnih.gov
Histone Deacetylases (HDACs) : Chalcones have been investigated as potential HDAC inhibitors, which can modulate gene expression and have anticancer effects. nih.govresearchgate.netresearchgate.net
Thioredoxin Reductase (TrxR) : This enzyme, crucial for cellular redox balance, is another target of chalcone derivatives. nih.govnih.govfrontiersin.orgresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) : Some chalcones have shown inhibitory activity against PTP1B, a target for diabetes and obesity.
Outer membrane protein A (OmpA) : In the context of antibiotic resistance, chalcone derivatives have been studied for their potential to target bacterial proteins like OmpA in Acinetobacter baumannii. nih.gov
The following table summarizes some of the key protein targets of chalcone derivatives and their functions.
| Protein Target | Function | Reference |
| Tubulin | Microtubule formation, cell division | nih.govresearchgate.netnih.govresearchgate.net |
| Topoisomerase I/II | DNA replication and repair | mdpi.comnih.govewha.ac.krnih.govtandfonline.com |
| Cyclooxygenase (COX) | Inflammation, pain | nih.govnih.govupd.edu.phresearchgate.netupd.edu.ph |
| Lipoxygenase (LOX) | Inflammation | nih.govmdpi.comasianpubs.orgnih.govacs.orgnih.gov |
| Cathepsins | Proteolysis | nih.govnih.gov |
| Histone Deacetylases (HDACs) | Gene expression regulation | nih.govresearchgate.netresearchgate.net |
| Thioredoxin Reductase (TrxR) | Redox homeostasis | nih.govnih.govfrontiersin.orgresearchgate.net |
Allosteric Modulation and Orthosteric Binding Mechanisms
The interaction of Chalcone derivative 4 with its protein targets can occur through either orthosteric or allosteric mechanisms.
Orthosteric binding involves the ligand binding to the primary, active site of the protein, directly competing with the natural substrate or ligand. A prominent example of this is the binding of certain chalcone derivatives to the colchicine-binding site on β-tubulin . nih.govresearchgate.netnih.govresearchgate.net This site is considered an orthosteric site for colchicine (B1669291) and its analogs, and by occupying this pocket, chalcones directly inhibit the protein's function.
Allosteric modulation , on the other hand, involves the ligand binding to a site topographically distinct from the active site. This binding induces a conformational change in the protein, which in turn modulates the activity of the active site. While the distinction is not always clear-cut for all chalcone-protein interactions, the diverse and often promiscuous nature of chalcone binding suggests that allosteric mechanisms are likely involved in some of their effects. However, specific and detailed studies identifying allosteric binding sites for a consistently named "this compound" are less common in the available literature.
Enzyme Kinetics and Inhibition Profiles (e.g., Competitive, Non-competitive, Mixed-type)
The inhibitory effect of this compound on various enzymes has been characterized through kinetic studies, revealing different modes of inhibition.
Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. Enzyme kinetic experiments have shown that some chalcone derivatives act as competitive inhibitors of μ-calpain and cathepsin B . nih.gov
Non-competitive Inhibition : Here, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.
Mixed-type Inhibition : This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. Several studies have reported that chalcone derivatives exhibit mixed-type inhibition against acetylcholinesterase (AChE) . mdpi.comnih.gov
The following table provides examples of the enzyme inhibition profiles for different chalcone derivatives.
| Enzyme | Inhibition Type | Reference |
| μ-Calpain | Competitive | nih.gov |
| Cathepsin B | Competitive | nih.gov |
| Acetylcholinesterase (AChE) | Mixed-type | mdpi.comnih.gov |
Cell-Based Assays for Pathway Interrogation (e.g., gene expression, protein phosphorylation)
Cell-based assays have been instrumental in dissecting the downstream cellular pathways affected by this compound. These studies have revealed significant alterations in gene expression and protein phosphorylation, providing insights into the broader molecular consequences of its protein-target interactions.
Gene Expression: Treatment of cancer cells with certain chalcone derivatives has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and signaling pathways. For instance, some chalcones can decrease the mRNA expression associated with TOP2A/Wnt/β-catenin signaling . mdpi.com Furthermore, bis-chalcone derivatives have been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic and matrix metalloproteinase 2 (MMP-2) genes. nih.gov
Protein Phosphorylation: Chalcone derivatives can also influence cellular signaling by altering the phosphorylation state of key proteins. For example, some chalcones have been found to suppress the AKT/glycogen synthase kinase 3β (GSK3β)/β-catenin pathway , which is crucial for cell proliferation and survival. nih.gov In other contexts, certain chalcones have been shown to act as 5'-adenosine-monophosphate-activated protein kinase (AMPK) activators , leading to the phosphorylation of AMPK and its downstream targets. researchgate.net This activation can have profound effects on cellular metabolism and inflammation.
These findings from cell-based assays highlight the ability of this compound to interfere with complex cellular networks, contributing to its observed biological effects.
Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Microscale Thermophoresis)
To quantitatively characterize the binding affinity and thermodynamics of the interaction between this compound and its protein targets, various biophysical techniques are employed.
Microscale Thermophoresis (MST) is a powerful technique used to measure the binding affinity between molecules in solution. It relies on the principle that the thermophoretic movement of a molecule changes upon binding to a ligand. While specific MST data for a consistently named "this compound" is not extensively detailed across the literature, the technique is generally applied to study the interactions of various chalcone derivatives with their protein targets. This method allows for the determination of dissociation constants (Kd), providing a quantitative measure of binding strength.
Other biophysical techniques that can be utilized for analyzing ligand-target interactions include:
Isothermal Titration Calorimetry (ITC) : Measures the heat changes that occur upon binding, providing information on binding affinity, stoichiometry, and thermodynamics.
Surface Plasmon Resonance (SPR) : Monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants.
X-ray Crystallography : Provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and interactions at the atomic level, as has been demonstrated for chalcones binding to tubulin. nih.gov
These biophysical methods are essential for a detailed understanding of the molecular recognition process between this compound and its cellular targets, which is fundamental for structure-based drug design and optimization.
Advanced Research in Formulation and Delivery Systems for Chalcone Derivative 4 Preclinical Focus
Development of Nanoformulations (e.g., Nanoemulsions) for Enhanced Preclinical Efficacy
Nanoformulations, particularly nanoemulsions, have emerged as a promising strategy to improve the delivery and preclinical performance of chalcone (B49325) derivatives by increasing their solubility, stability, and bioavailability. nih.govmdpi.com These systems consist of nanometer-sized droplets of oil and water stabilized by surfactants, which can effectively encapsulate lipophilic compounds like chalcones.
Several studies have demonstrated the utility of this approach. For instance, a specific chalcone derivative, designated C-4, was incorporated into an oil-in-water (O/W) nanoemulsion (C-4NE) to evaluate its potential as a sunscreen agent. nih.gov This nanoemulsion was identified as the most effective among the tested formulations, exhibiting a significant in vitro Sun Protection Factor (SPF) value of 8.798. nih.gov The physical characteristics of these nanoformulations are critical to their function; the particle sizes for various chalcone nanoemulsions in this study ranged from approximately 172 to 183 nanometers. nih.gov
Nanoemulsions have also been developed to enhance the antimicrobial properties of chalcone derivatives. One study investigated nanoemulsions loaded with a synthetic derivative, Benzyl 4-Aminochalcone (B4AM), for antibacterial and antifungal applications. researchgate.net The formulation of nanometric domains was shown to enhance the bioavailability of the chalcone, presenting a promising alternative for antimicrobial therapies. researchgate.net Another study focused on a chalcone derivative, DB4OCH3, formulated into a nanoemulsion using a combined homogenization technique. This method produced finely dispersed nanodroplets that improved the chalcone's solubilization in the oil phase, leading to enhanced antifungal performance against C. albicans. nih.gov
Furthermore, self-nanoemulsifying drug delivery systems (SNEDDS) have been explored for Xanthohumol, a prenylated chalcone. In preclinical rat models of Alzheimer's disease, an Xanthohumol-loaded SNEDDS significantly improved cognitive and motor functions, underscoring the potential of advanced delivery systems to enhance the bioavailability and therapeutic efficacy of chalcones for neurological disorders. mdpi.com
| Chalcone Derivative | Nanoformulation Type | Key Preclinical Finding | Particle Size (nm) | Reference |
|---|---|---|---|---|
| Chalcone Derivative C-4 | O/W Nanoemulsion (C-4NE) | Most effective sunscreen agent with in vitro SPF of 8.798 | ~172 - 183 | nih.gov |
| Benzyl 4-Aminochalcone (B4AM) | Nanoemulsion | Enhanced bioavailability for antimicrobial applications | Not Specified | researchgate.net |
| Xanthohumol | SNEDDS | Improved bioavailability and therapeutic efficacy in rat models | Not Specified | mdpi.com |
| DB4OCH3 | O/W Nanoemulsion | Enhanced antifungal properties; 92.10% encapsulation efficiency | 195.70 - 243.40 | nih.gov |
Strategies for Improving Biopharmaceutical Properties (e.g., solubility, stability, bioavailability in preclinical models)
A primary challenge in the preclinical development of chalcones is their poor biopharmaceutical profile, particularly low aqueous solubility, which can lead to chemical instability and insufficient oral absorption. nih.govnih.gov Addressing these issues is crucial for translating their potent in vitro activities into in vivo efficacy.
Molecular modification is a key strategy to enhance the physicochemical properties of the chalcone structure. nih.gov However, formulation-based approaches are often pursued in parallel. Nanoemulsions, as discussed previously, directly address the issue of poor solubility by encapsulating the hydrophobic chalcone molecule within nanodroplets, thereby improving its dispersion in aqueous environments and enhancing bioavailability. nih.govnih.gov
The chemical stability of chalcone derivatives is another significant concern. A study on curcuminoid chalcone–NSAID hybrids revealed that these compounds are highly unstable in alkaline and acidic environments and are photolabile. nih.gov However, they maintained adequate stability at pH levels corresponding to gastric (pH 1.2) and intestinal (pH 6.8) environments, suggesting their potential as candidates for oral drug formulations. nih.gov
Bioavailability studies on various chalcones and their derivatives have highlighted both the obstacles and the opportunities for improvement in their application as nutraceutical and pharmaceutical agents. nih.govnih.gov The development of advanced delivery systems like nanoemulsions and SNEDDS represents a critical path forward to overcoming the inherent limitations of the chalcone scaffold. mdpi.com
| Biopharmaceutical Challenge | Improvement Strategy | Example/Finding | Reference |
|---|---|---|---|
| Poor Aqueous Solubility | Nanoformulations (Nanoemulsions, SNEDDS) | Encapsulation of lipophilic chalcones enhances dispersion and solubility. | nih.govmdpi.comnih.gov |
| Poor Aqueous Solubility | Prodrug Approach (Latentiation) | Phosphate (B84403) substitution increased solubility >3000-fold. | nih.gov |
| Chemical Instability | Formulation Design | Curcuminoid chalcones are unstable at some pH values but suitable for oral delivery systems. | nih.gov |
| Low Bioavailability | Nanoformulations (SNEDDS) | Xanthohumol-loaded SNEDDS improved cognitive function in vivo, indicating enhanced bioavailability. | mdpi.com |
Investigation of Prodrug Strategies for Chalcone Derivative 4
The prodrug approach, also known as drug latentiation, is an effective chemical modification strategy to overcome undesirable properties of a parent drug molecule, such as poor solubility, instability, or rapid metabolism. nih.gov This involves covalently bonding the active compound to a transporter group, which is later cleaved in vivo to release the active drug. nih.gov
This strategy has been successfully applied to chalcone derivatives in preclinical studies. To address the poor water solubility of a chalcone derivative (compound 29) that inhibits inflammatory reactions, researchers synthesized a series of prodrugs. nih.gov A chalcone prodrug with a phosphate substituent demonstrated a remarkable increase in solubility—at least 3,000 times greater than the parent chalcone. While the prodrug itself was inactive in vitro, it was effectively cleaved in vivo to release the active chalcone, inhibiting eosinophil recruitment in airways at very low doses in animal models. nih.gov Other transporter groups, such as L-seryl and sulfate (B86663) moieties, have also been explored. nih.gov
A more complex and targeted prodrug strategy has been developed in the context of cancer therapy. Researchers have synthesized novel Platinum(IV) prodrugs by ligating an indole-chalcone derivative to the platinum complex. nih.govacs.org This multifunctional approach aims to overcome cisplatin (B142131) resistance in lung cancer. The resulting prodrug, complex 17a, showed superior anticancer activity compared to cisplatin and enhanced intracellular accumulation in cisplatin-resistant cells. nih.govacs.org In xenograft models, this prodrug was more effective at inhibiting tumor growth than the free drugs administered alone or in combination, demonstrating the potential of sophisticated prodrug designs to enhance the therapeutic window of both the platinum agent and the bioactive chalcone derivative. nih.gov
Emerging Applications and Interdisciplinary Research with Chalcone Derivative 4
Role of Chalcone (B49325) Derivative 4 in Chemical Probes for Biological Systems
The unique structural features of chalcone derivatives, particularly their conjugated π-electron systems, make them excellent candidates for the development of chemical probes. These probes are instrumental in visualizing and detecting specific analytes within complex biological systems. Chalcone derivative 4, and compounds with a similar scaffold, have been effectively utilized as fluorescent chemosensors for metal ions and as agents for cellular imaging.
Chalcone-based fluorescent chemosensors are designed with a chalcone backbone as the chromophoric unit and a specific receptor moiety for the target analyte. For instance, chalcone-based sensors incorporating di-(2-picolyl)amine (DPA) as a receptor have demonstrated high selectivity for copper ions (Cu²⁺). Upon binding with Cu²⁺, these sensors exhibit a significant blue shift in their absorption spectra and a strong quenching of fluorescence, allowing for the detection of copper at micromolar levels. unl.pt This principle can be adapted to create probes for other biologically important metal ions.
Moreover, chalcone derivatives with appropriate electron-donating and electron-withdrawing groups can exhibit bright fluorescence, making them suitable for bioimaging. nih.gov These fluorescent properties allow for the visualization of cellular structures and processes. For example, certain chalcone derivatives have been shown to preferentially accumulate in cancer cells, enabling their use as staining agents to differentiate between cancerous and normal cells. nih.govnih.gov The fluorescence emission of these compounds can be tuned by modifying their chemical structure, offering the potential to develop a palette of probes for multi-color imaging.
Table 1: Examples of Chalcone Derivatives as Chemical Probes
| Chalcone Derivative Type | Target Analyte/Application | Principle of Detection | Reference |
|---|---|---|---|
| Chalcone-DPA Conjugate | Copper (Cu²⁺) ions | Fluorescence quenching and hypsochromic shift | unl.pt |
| Chalcone-1,2,3-triazole Hybrids | Cobalt (Co²⁺) and Copper (Cu²⁺) ions | Selective fluorescence and UV-vis spectral changes | rsc.org |
| Diamino-chalcones | Glycoproteins on stem cells | Fluorescent labeling | nih.gov |
| Chalcone-loaded Carbon Dots | Cancer cell imaging | Enhanced fluorescence for bioimaging | nih.gov |
Contributions to Advanced Materials Science and Nanotechnology (e.g., bioimaging agents)
The applications of chalcone derivatives extend into the realm of materials science and nanotechnology, where their unique optical and electronic properties are harnessed to create advanced materials. Their contributions are particularly notable in the development of nonlinear optical (NLO) materials and as fluorescent agents for bioimaging.
Chalcone derivatives are recognized for their potential in NLO applications due to their π-conjugated structure, which facilitates charge transfer. This property is essential for materials used in technologies such as optical switching and data storage. The ability to modify the substituent groups on the aromatic rings of the chalcone scaffold allows for the fine-tuning of their NLO properties. optica.orgrsc.org
In nanotechnology, chalcone derivatives are utilized as fluorescent dyes for bioimaging. Their large Stokes shifts, which is the difference between the absorption and emission maxima, are advantageous for cellular imaging as they minimize interference from autofluorescence. nih.gov Chalcone-based fluorescent dyes have been successfully used to image both normal and cancerous cell lines, with some derivatives showing preferential accumulation in cancer cells. nih.gov Furthermore, chalcone derivatives have been loaded onto carbon dots to create nanocomposites with enhanced bioimaging capabilities and potential for targeted drug delivery. nih.gov
The versatility of chalcones also extends to polymer chemistry. They can be incorporated into polymer chains to create fluorescent polymers, which have potential applications in sensors and optoelectronic devices. researchgate.net
Applications in Agrochemical and Crop Protection Research
Chalcone derivatives have demonstrated a broad spectrum of biological activities that are highly relevant to agriculture and crop protection. Research has shown their potential as herbicides, fungicides, insecticides, and nematicides, offering promising alternatives to conventional synthetic pesticides. nih.govamazonaws.comjournalejmp.com
Herbicidal Activity: Certain chalcone derivatives exhibit significant herbicidal properties with low toxicity to crops. nih.govamazonaws.com Their effectiveness is dependent on the specific chemical structure, the concentration applied, and the target plant species. acs.orgnih.gov For example, derivatives containing phenoxyacetic acid, 4-(N,N-dimethylamino)phenyl, N-methylpyrrole, or thiophenyl groups have shown potent inhibitory effects on the germination and growth of various weeds. acs.orgnih.gov
Fungicidal Activity: Chalcone derivatives have also been investigated for their antifungal properties against a range of plant pathogens. researchgate.netnih.gov Their mechanism of action can involve the disruption of the fungal cell wall, making them effective against various fungal species that cause significant agricultural losses. journalejmp.com For instance, some synthetic chalcone derivatives have shown superior or comparable antifungal activity to commercial fungicides like ketoconazole (B1673606) against certain fungal strains. researchgate.netnih.gov
Insecticidal and Nematicidal Activity: The insecticidal potential of chalcone derivatives has been demonstrated against various insect pests. nih.govnih.govchemsociety.org.ng For instance, a study on new chalcone derivatives synthesized from 4-aminoacetophenone showed that 1-(4-cinnamoylphenyl)-3-(p-tolyl)urea exhibited significant insecticidal activity against the Caribbean fruit fly. nih.gov Additionally, chalcones have shown promising nematicidal activity against root-knot nematodes like Meloidogyne incognita. nih.govresearchgate.net
Table 2: Agrochemical Applications of Chalcone Derivatives
| Application | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Herbicidal | Chinese amaranth (B1665344) (Amaranthus tricolor L.), Barnyardgrass (Echinochloa crus-galli (L.) Beauv.) | Derivatives with thiophenyl groups showed strong inhibition of germination and growth. | acs.orgnih.gov |
| Fungicidal | Microsporum gypseum | Some derivatives showed antifungal activity superior to ketoconazole. | researchgate.netnih.gov |
| Insecticidal | Caribbean fruit fly (Anastrepha suspensa), Fall armyworm (Spodoptera frugiperda) | Specific derivatives caused significant mortality in adult fruit flies and larvae. | nih.govnih.gov |
| Nematicidal | Root-knot nematode (Meloidogyne incognita) | Certain acetophenones and their corresponding chalcones showed potent nematicidal activity. | nih.govresearchgate.net |
Future Perspectives and Research Directions for Chalcone Derivative 4
Exploration of New Chemical Space for Highly Potent and Selective Chalcone (B49325) Derivative 4 Analogs
The future of chalcone-based drug discovery lies in the strategic exploration of new chemical space to generate analogs with enhanced potency and target selectivity. The adaptable 1,3-diaryl-2-propen-1-one skeleton is readily synthesized, often via Claisen-Schmidt condensation, making it an ideal template for structural modification. nih.govhumanjournals.comscienceopen.com
Key strategies for developing novel analogs include:
Chemical Derivatization: The core chalcone scaffold can be used as a precursor to synthesize a variety of heterocyclic compounds, including five-membered rings like pyrazolines and isoxazoles, and six-membered rings such as pyrimidines. ekb.eg
Molecular Hybridization: Combining the chalcone pharmacophore with other biologically active moieties has proven to be a successful strategy. For example, chalcone-sulfonamide hybrids have demonstrated a wide spectrum of activities, including anticancer and enzyme inhibition properties. nih.govmdpi.com Similarly, hybrids incorporating indole (B1671886) or 1,2,3-triazole have shown potent anticancer effects. tandfonline.comresearchgate.net
Structural Modifications: Altering functional groups on the aromatic rings (A and B) can significantly influence biological activity. humanjournals.com Research has shown that introducing substituents like hydroxyl, methoxy (B1213986), or chloro groups can modulate the compound's efficacy as an inhibitor of enzymes like cholinesterase. mdpi.com The goal of these modifications is to create derivatives with improved bioactivities and potentially lower toxicity compared to their parent compounds. humanjournals.comresearchgate.net
Deeper Understanding of Multi-target Modulation and Polypharmacology
Chalcones are recognized for their ability to interact with multiple biological targets, a concept known as polypharmacology. ekb.eg This multi-targeted approach can be highly advantageous in treating complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways.
Future research will focus on:
Mechanism Elucidation: While many chalcones exhibit broad bioactivity, the precise molecular targets are often not fully characterized. researchgate.net A deeper investigation into their mechanisms of action is crucial. For instance, some chalcone derivatives have been rationally designed as dual-functional agents for Alzheimer's disease, simultaneously inhibiting Aβ protein aggregation and ferroptosis. nih.gov
Kinase Inhibition: Many chalcones exert their effects through enzymatic inhibition or by altering kinase expression. researchgate.net For example, the chalcone butein (B1668091) has been shown to directly inhibit IKKβ activity, a key component in the NF-κB inflammatory pathway. researchgate.net Identifying the specific kinases that different chalcone analogs target will be essential for developing selective therapies.
"One Drug, Many Targets" Concept: Researchers are embracing the idea of designing single molecules that can act on multiple targets. mdpi.com The combination of sulfonamide and chalcone scaffolds into a single compound is an example of this approach, creating multifunctional drugs with enhanced biological properties compared to the individual components. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Rational Design of Chalcone Derivative 4
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of new chalcone derivatives. arxiv.orgarxiv.org These computational tools can accelerate the discovery process, reduce costs, and improve the success rate of drug development.
Key applications include:
Inverse Design: AI agents, such as dZiner, can perform "inverse design," where desired properties are specified to generate novel chemical structures. arxiv.org This allows researchers to design new chalcone analogs with optimized functionalities from the outset.
Predictive Modeling: AI can predict structure-property relationships, enabling the efficient exploration of the vast chemical space of possible chalcone derivatives. arxiv.orgarxiv.org This data-driven approach integrates theoretical, experimental, and computational data to guide the synthesis of the most promising candidates. arxiv.org
Molecular Docking: Computational techniques like molecular docking are already used to simulate how chalcone derivatives bind to their biological targets. This has been applied to design chalcones as inhibitors for enzymes like monoamine oxidase A (MAOA), which is relevant for treating depression. nih.gov
Development of Advanced Preclinical Models for Efficacy and Mechanism Validation
To validate the therapeutic potential of new chalcone analogs, the development and use of advanced preclinical models are essential. These models provide crucial data on efficacy and mechanisms of action before any potential clinical application.
Current and future preclinical models include:
In Vitro Cell-Based Assays: A wide range of human cancer cell lines (e.g., HeLa, HL-60, AGS, A549, MCF-7) are used to assess the cytotoxic activity of chalcone derivatives. tandfonline.comnih.govnih.gov These assays can also elucidate mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. tandfonline.comnih.gov
In Vivo Animal Models: Animal models are critical for evaluating the systemic efficacy of chalcone derivatives. Mouse xenograft models, where human tumors are grown in mice, are used to test anticancer activity in vivo. researchgate.net For other conditions, specific models are employed, such as the rat model of periodontitis, which was used to show that a topical chalcone derivative could reduce inflammation and bone resorption. mdpi.com
Specialized Assays: Specific biological processes can be studied using targeted assays. For example, the in vivo matrigel (B1166635) plug assay is used to evaluate the anti-angiogenic potential of chalcone derivatives, a key process in cancer metastasis. nih.gov
Investigation of Synergistic Effects with Existing Therapeutic Agents
A highly promising research avenue is the investigation of synergistic effects between chalcone derivatives and existing drugs. This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially lower required doses, thereby reducing side effects.
A notable example is in antifungal therapy, where multi-drug resistance is a growing problem. nih.gov Research has shown that certain cyclized chalcone derivatives exhibit a powerful synergistic effect when combined with fluconazole, a standard antifungal medication, against resistant strains of Candida albicans. nih.gov The mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, which is crucial for the fungal cell membrane. nih.gov This suggests that chalcones could be used as adjuvants to resensitize resistant pathogens to existing treatments.
| Chalcone Derivative Type | Existing Agent | Target Disease/Organism | Observed Synergistic Effect | Mechanism of Synergy |
|---|---|---|---|---|
| Cyclized bis-chalcones | Fluconazole | Candida albicans (Fluconazole-resistant) | Enhanced antifungal activity and reversal of resistance. | Inhibition of ergosterol biosynthesis and downregulation of the ERG11 gene. nih.gov |
Broadening Applications in Diverse Disease Areas and Agricultural Challenges
While much research has focused on the anticancer and anti-inflammatory properties of chalcones, their applications are expanding into other diverse areas, including agriculture. researchgate.netjournalejmp.com The versatile biological activities of these compounds make them attractive candidates for addressing a range of challenges.
Emerging Applications:
Neurodegenerative Diseases: Chalcones like Xanthohumol have demonstrated neuroprotective potential in preclinical models, showing effects against neuroinflammatory pathways and oxidative stress. mdpi.com
Infectious Diseases: Chalcones have been shown to possess antibacterial, antiviral, and antiprotozoal properties, making them a rich source for the development of new anti-infective agents. nih.govnih.gov
Sustainable Agriculture: There is a significant need for alternatives to synthetic pesticides. researchgate.netjournalejmp.com Chalcones have demonstrated potent activity as natural fungicides, nematicides, and herbicides. journalejmp.comresearchgate.net They can inhibit the growth of major plant pathogens and pests, offering a more environmentally friendly approach to crop protection. journalejmp.com
| Application Area | Specific Use | Examples of Target Organisms/Pests | Supporting Findings |
|---|---|---|---|
| Agriculture | Fungicide | Phomopsis longicolla, Colletotrichum truncatum, Fusarium spp. | Chalcones inhibit crucial enzymes in fungal cell wall synthesis. journalejmp.com |
| Nematicide | Meloidogyne spp. (Plant-parasitic nematodes) | Some chalcone analogs show superior activity to commercial nematicides. journalejmp.com | |
| Herbicide | Various weed species | Derivatives with thiophenyl groups have shown significant inhibitory effects on plant growth. journalejmp.com | |
| Medicine | Neuroprotection | Alzheimer's Disease, Parkinson's Disease | Chalcones can modulate neuroinflammatory pathways and oxidative stress. mdpi.com |
| Anti-Infectives | Bacteria, Fungi, Viruses, Protozoa | Chalcones have a broad spectrum of antimicrobial activities. nih.govnih.gov |
Q & A
Q. What are the standard synthetic protocols for Chalcone derivative 4?
this compound is synthesized via Claisen-Schmidt condensation. A typical method involves reacting substituted acetophenones with aromatic aldehydes (e.g., 4-bromoacetophenone and thiophene-2-carboxaldehyde) in ethanol with NaOH as a base. Bromination of the α,β-unsaturated ketone using bromine in CH₂Cl₂ yields the α,β-dibromo derivative . Alternative methods include solvent-free condensation under NaOH or microwave-assisted synthesis with solid acid catalysts (e.g., 1,2-dichloroethane as solvent) .
Q. How is the structure of this compound characterized?
Structural confirmation employs spectroscopic techniques:
- IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and α,β-unsaturated systems.
- ¹H/¹³C NMR resolves aromatic protons, vinyl protons (δ 6.5–8.0 ppm), and substituent-specific signals.
- X-ray crystallography provides 3D structural data, including bond lengths and intermolecular interactions (e.g., hydrogen bonding) .
Q. What in vitro biological activities have been reported for this compound?
- Anticholinesterase activity : Selective inhibition of acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil, a reference drug for Alzheimer’s disease .
- Anticancer activity : Dose-dependent cytotoxicity against HeLa cells (cervical cancer) via NF-κB pathway modulation .
- Antioxidant properties : Radical scavenging in DPPH/ABTS assays linked to phenolic substituents .
Advanced Research Questions
Q. How do solvent choice and reaction conditions influence the synthesis yield of this compound?
- Solvent polarity : Ethanol/water mixtures enhance Claisen-Schmidt condensation by stabilizing enolate intermediates. Solvent-free methods reduce side reactions, achieving 93–97% yields .
- Catalyst optimization : Microwave irradiation with CrO₃ or solid acids (e.g., K-10 clay) accelerates reaction kinetics, reducing time from hours to minutes .
- Temperature control : Reactions at 10°C minimize retro-aldol decomposition, critical for thermolabile intermediates .
Q. What computational approaches are used to study this compound’s electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and hyperpolarizability (γ) to predict nonlinear optical (NLO) behavior. B3LYP/6-31G(d) basis sets reproduce experimental UV-vis spectra .
- Molecular docking : Predicts binding affinity to biological targets (e.g., Zika virus NS3 helicase, PDB ID: 5GJB) using AutoDock or MOE software. Docking scores correlate with in vitro IC₅₀ values .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Discrepancies in AChE inhibition (e.g., IC₅₀ variability) may arise from differences in enzyme sources (electric eel vs. human recombinant) or substrate concentrations .
- Cell line specificity : Anticancer activity against HeLa cells may not translate to other lines (e.g., MCF-7) due to variable expression of NF-κB or antioxidant pathways .
- Redox interference : Use N-acetyl-cysteine (NAC) to confirm whether bioactivity (e.g., Nrf2 activation) is ROS-dependent .
Q. What strategies optimize this compound’s nonlinear optical (NLO) properties?
- Structural tuning : Introducing strong electron acceptors (e.g., nitro groups) or donors (e.g., methoxy) enhances second-order hyperpolarizability (γ) and two-photon absorption cross-sections (σ₂).
- Solvatochromic studies : Solvent polarity (e.g., acetone vs. chloroform) modulates excited-state dipole moments, validated via Z-scan measurements .
Q. How can molecular docking predictions for this compound be experimentally validated?
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories. Correlate hydrogen bond occupancy with enzymatic inhibition .
- Site-directed mutagenesis : Validate predicted Keap1 or NS3 helicase binding residues by testing activity against mutant proteins .
Methodological Considerations
- Spectral data interpretation : Overlapping NMR signals (e.g., vinyl and aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
- Thermodynamic solubility : Use shake-flask method in biorelevant media (PBS, FaSSIF) at 4°C (storage condition) to avoid precipitation artifacts .
- Bioisosteric replacement : Replace labile groups (e.g., methoxy with trifluoromethyl) to improve metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
